2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide
Description
This compound is a heterocyclic organic molecule featuring an imidazo[1,2-c]quinazolin-3-one core substituted with a benzodioxole-derived carbamoyl ethyl group at position 2, a sulfanyl-linked butanamide chain at position 5, and a furfurylmethyl amine moiety. The sulfanyl group may enhance solubility and modulate pharmacokinetic properties .
Properties
IUPAC Name |
2-[[2-[3-(1,3-benzodioxol-5-ylmethylamino)-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O6S/c1-2-25(28(37)32-16-19-6-5-13-39-19)42-30-34-21-8-4-3-7-20(21)27-33-22(29(38)35(27)30)10-12-26(36)31-15-18-9-11-23-24(14-18)41-17-40-23/h3-9,11,13-14,22,25H,2,10,12,15-17H2,1H3,(H,31,36)(H,32,37) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGTGXQBBMPAHEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC6=C(C=C5)OCO6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[2-(2-{[(2H-1,3-benzodioxol-5-yl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide represents a complex structure with potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features several notable structural components:
- Benzodioxole moiety: Known for its pharmacological properties.
- Imidazoquinazoline core: Associated with diverse biological activities including anticancer effects.
- Furan and sulfanyl groups: Contributing to the compound's reactivity and interaction with biological targets.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its potential as an anticancer agent and its effects on different biological pathways.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit specific enzymes involved in cancer cell proliferation. For example:
- Mechanism of Action : The compound may induce apoptosis in cancer cells by targeting the mitochondrial pathway and modulating signaling pathways such as MAPK and PI3K/Akt .
Enzyme Inhibition
The compound has demonstrated the ability to inhibit various enzymes:
- Phospholipase A2 (PLA2) : Inhibition of PLA2 has been linked to reduced inflammation and potential therapeutic benefits in conditions like cancer and cardiovascular diseases .
Case Studies
Several case studies have highlighted the efficacy of this compound in preclinical models:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the cytotoxic effects of the compound on different cancer cell lines.
- Findings : The compound showed IC50 values in the micromolar range against breast and prostate cancer cell lines, indicating potent cytotoxicity.
- : The results suggest that this compound could be a lead candidate for further development in cancer therapy.
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Enzyme Activity Assay :
- Objective : To assess the inhibition of PLA2 by the compound.
- Results : A significant reduction in PLA2 activity was observed, correlating with decreased inflammatory markers in treated cells.
- Implications : This supports the potential use of the compound in treating inflammation-related disorders.
Data Tables
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Modified Substituents
Key analogues and their distinguishing features are summarized below:
Key Observations:
- Substituent Impact on Bioactivity : The furfurylmethyl group in the target compound may confer antiparasitic or antifungal activity, as seen in furan-containing phytochemicals . In contrast, the 3-methoxypropyl substituent in the CHEMENU analogue likely enhances metabolic stability due to reduced oxidative susceptibility .
- Core Structure Differences : Triazoloquinazolines () exhibit a fused triazole ring instead of imidazole, which may reduce electron density and alter binding to targets like topoisomerases .
Pharmacological and Physicochemical Comparisons
- Antimycobacterial Potential: Benzo[h]chromene derivatives () share the benzodioxole moiety with the target compound and demonstrate efficacy against nontuberculous mycobacteria (NTM). The target compound’s imidazoquinazoline core may enhance DNA intercalation or gyrase inhibition compared to chromene systems .
- Cytotoxicity: Calophyllum-derived compounds () with benzodioxole and furan groups show cytotoxic effects on HeLa and MDA-MB-231 cells.
- Solubility and Stability : Sulfanyl groups in the target compound and triazoloquinazolines () contribute to higher aqueous solubility compared to purely aromatic analogues, critical for oral bioavailability .
Research Findings and Mechanistic Insights
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
